molecular formula C11H14F3N3O3 B3001463 methyl (2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)carbamate CAS No. 1797237-93-4

methyl (2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)carbamate

Cat. No.: B3001463
CAS No.: 1797237-93-4
M. Wt: 293.246
InChI Key: HXKPKAZTBMOSIJ-UHFFFAOYSA-N
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Description

Methyl (2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)carbamate is a useful research compound. Its molecular formula is C11H14F3N3O3 and its molecular weight is 293.246. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of the compound is currently unknown. The compound belongs to the class of pyrazoles , which are known to interact with a variety of biological targets.

Mode of Action

Pyrazoles, in general, are known for their diverse biological activities, which can be attributed to their ability to interact with various biological targets . The trifluoromethyl group in the compound could potentially enhance its lipophilicity, thereby improving its ability to cross biological membranes and interact with its targets.

Biological Activity

Methyl (2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)carbamate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C11H14F3N3O3C_{11}H_{14}F_3N_3O_3, with a molecular weight of 293.24 g/mol. The compound features a distinctive trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.

PropertyValue
Molecular Formula C₁₁H₁₄F₃N₃O₃
Molecular Weight 293.24 g/mol
CAS Number 1797237-93-4

Research indicates that pyrazole derivatives, including this compound, exhibit various biological activities such as:

  • Antitumor Activity : Pyrazole derivatives are known for their inhibitory effects on key signaling pathways involved in cancer proliferation. Specifically, they have shown effectiveness against BRAF(V600E), EGFR, and Aurora-A kinase pathways . This suggests that the compound may have potential as an anticancer agent.
  • Anti-inflammatory Effects : Compounds in this class have demonstrated anti-inflammatory properties by modulating inflammatory cytokines and mediators . This could be beneficial in treating conditions characterized by chronic inflammation.
  • Antimicrobial Activity : Some studies have reported that pyrazole derivatives possess antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents .

Case Studies

  • Anticancer Properties : A study investigated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that certain pyrazoles exhibited significant cytotoxicity and even enhanced the efficacy of doxorubicin when used in combination therapies. The presence of substituents like trifluoromethyl was linked to increased activity against these cancer cell lines .
  • Anti-inflammatory Research : Another study focused on the use of pyrazole compounds as inhibitors of ubiquitin-specific protease 7 (USP7), which plays a critical role in regulating inflammation and cancer progression. The findings suggested that this compound could serve as a lead compound for developing novel anti-inflammatory drugs targeting USP7 .

Properties

IUPAC Name

methyl N-[2-[3-(trifluoromethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-1-yl]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3O3/c1-19-10(18)15-3-4-17-8-2-5-20-6-7(8)9(16-17)11(12,13)14/h2-6H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKPKAZTBMOSIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCCN1C2=C(COCC2)C(=N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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